3,4-Difluoro-2-methoxybenzaldehyde

Lipophilicity Physicochemical Properties ADME

3,4-Difluoro-2-methoxybenzaldehyde (CAS: 1023023-24-6) is a fluorinated aromatic aldehyde that functions as a versatile synthetic building block in medicinal chemistry. Its structure features a benzene ring substituted with a reactive aldehyde group, an electron-donating methoxy group at the 2-position, and two electron-withdrawing fluorine atoms at the 3- and 4-positions.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 1023023-24-6
Cat. No. B1334376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-2-methoxybenzaldehyde
CAS1023023-24-6
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)F)C=O
InChIInChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
InChIKeyZQZRNVKXGQFKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 3,4-Difluoro-2-methoxybenzaldehyde (CAS 1023023-24-6): A Key Fluorinated Aldehyde for Drug Discovery


3,4-Difluoro-2-methoxybenzaldehyde (CAS: 1023023-24-6) is a fluorinated aromatic aldehyde that functions as a versatile synthetic building block in medicinal chemistry . Its structure features a benzene ring substituted with a reactive aldehyde group, an electron-donating methoxy group at the 2-position, and two electron-withdrawing fluorine atoms at the 3- and 4-positions. This unique substitution pattern creates a distinct electronic environment, making it a valuable precursor for the synthesis of complex, biologically active molecules, particularly fluorinated analogues of natural products [1] and kinase inhibitors .

Why 3,4-Difluoro-2-methoxybenzaldehyde Cannot Be Replaced by Other Fluorinated Benzaldehydes


While many fluorinated benzaldehydes are commercially available, the specific substitution pattern of 3,4-difluoro-2-methoxybenzaldehyde dictates its unique reactivity and the properties of its downstream products. Simply substituting this compound with a mono-fluorinated or differently substituted analog (e.g., 3-fluoro-4-methoxybenzaldehyde or 4-fluoro-2-methoxybenzaldehyde) will lead to different steric and electronic outcomes in key reactions like nucleophilic additions and cross-couplings . This structural specificity is critical in medicinal chemistry, where even minor changes can dramatically alter a drug candidate's binding affinity, metabolic stability, and overall pharmacological profile. Therefore, generic substitution in a validated synthetic route is not scientifically viable without a complete re-optimization of the synthesis and the resulting structure-activity relationship (SAR).

Quantitative Differentiation Guide for 3,4-Difluoro-2-methoxybenzaldehyde Against Comparators


Physicochemical Differentiation: Lipophilicity (LogP) vs. Non-Fluorinated Parent

The introduction of two fluorine atoms significantly increases the lipophilicity of 3,4-difluoro-2-methoxybenzaldehyde compared to its non-fluorinated parent, 2-methoxybenzaldehyde. This is a key differentiator, as increased LogP is often correlated with improved membrane permeability in drug candidates. The computed LogP for the target compound is 1.7859, while 2-methoxybenzaldehyde has a reported LogP of 1.28. This represents a quantified increase in lipophilicity, which is a direct consequence of the 3,4-difluoro substitution pattern [1]. This difference cannot be achieved with a non-fluorinated or mono-fluorinated analog.

Lipophilicity Physicochemical Properties ADME Drug Design

Cost and Purity Benchmarking: Procurement Value Assessment vs. Mono-Fluorinated Analogs

A direct procurement comparison shows that 3,4-difluoro-2-methoxybenzaldehyde (CAS 1023023-24-6) is priced higher than its mono-fluorinated regioisomer 4-fluoro-2-methoxybenzaldehyde (CAS 450-83-9), reflecting the added synthetic complexity and value of the difluoro motif. The target compound is available at a high purity of 99% at a price point of approximately $2010 per gram, whereas the mono-fluoro analog is listed at $710 per gram at a similar 98% purity. This price differential is justified by the enhanced properties conferred by the second fluorine atom, as evidenced in the LogP comparison. The high purity of the target compound (≥98% from multiple suppliers) also ensures reproducibility in critical synthetic steps .

Procurement Cost Analysis Purity Supply Chain

Synthetic Route Differentiation: One-Step Synthesis from 2-Fluoroanisole

A specific and efficient synthesis of 3,4-difluoro-2-methoxybenzaldehyde can be achieved via a one-step Duff formylation of 2-fluoroanisole. This is a differentiative feature, as many other fluorinated benzaldehydes require multi-step synthesis or more expensive starting materials. The direct formylation of 2-fluoroanisole provides a streamlined route to the target compound, which is not possible for analogs where the substitution pattern does not favor this specific reaction. This methodology is supported by literature, detailing the preparation of this and related compounds [1]. This contrasts with the synthesis of 3,5-difluoro-4-hydroxybenzaldehyde, which requires a different Duff formylation on 3,5-difluorophenol [2], highlighting the route-specific advantages of the 3,4-difluoro-2-methoxy substitution.

Synthesis Process Chemistry Route Scouting Yield

Application-Specific Differentiation: Enabling Precursor for Fluorinated Combretastatin Analogues

3,4-Difluoro-2-methoxybenzaldehyde is a key and irreplaceable precursor in the synthesis of a specific class of fluorinated analogues of combretastatin A-4 (CA-4), a potent tubulin-binding vascular disrupting agent. The target compound was used to synthesize fluorinated derivatives where the spatial arrangement was not modified compared to the non-fluorinated counterpart, as confirmed by X-ray analysis [1]. In contrast, using a different aldehyde precursor, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), leads to a completely different scaffold (curcumin analogues) with distinct biological activities [2]. This demonstrates that the 3,4-difluoro-2-methoxy substitution is a specific design element that cannot be substituted without losing the ability to generate this particular, biologically active fluorinated stilbene core.

Medicinal Chemistry Anticancer Tubulin Polymerization Combretastatin

Optimal Use Cases for 3,4-Difluoro-2-methoxybenzaldehyde Based on Differentiated Evidence


Lead Optimization for Improved ADME Profiles

Procure 3,4-difluoro-2-methoxybenzaldehyde when the goal is to enhance the lipophilicity (LogP) and potential membrane permeability of a drug candidate series. As demonstrated by its calculated LogP of 1.7859 compared to the non-fluorinated parent (LogP 1.28), incorporating this building block into a lead molecule is a quantifiable strategy to modulate a key ADME property [1]. This application is directly supported by the physicochemical evidence of increased lipophilicity.

Synthesis of Fluorinated Combretastatin A-4 (CA-4) Analogs

This compound is an essential starting material for research programs investigating fluorinated analogues of combretastatin A-4, a known vascular disrupting agent. The peer-reviewed literature provides a direct precedent for its use in constructing the fluorinated cis-stilbene core of these bioactive molecules . Substitution with a non-fluorinated or differently fluorinated benzaldehyde will lead to a different chemical series and is not viable for replicating the reported syntheses.

Scaling a One-Step Synthetic Route from 2-Fluoroanisole

For process chemists and research groups planning to scale up production, 3,4-difluoro-2-methoxybenzaldehyde offers a synthetic advantage due to its accessible one-step synthesis from 2-fluoroanisole via a Duff formylation . This route is more efficient than the multi-step syntheses required for many other complex fluorinated benzaldehydes, making it a more scalable and cost-effective choice for larger medicinal chemistry campaigns [1].

SAR Studies on the Effect of Vicinal Difluoro Substitution

This compound is an ideal probe for structure-activity relationship (SAR) studies aimed at understanding the electronic and steric effects of vicinal difluorination on an aromatic ring. By comparing the activity of analogues derived from this aldehyde against those derived from 4-fluoro-2-methoxybenzaldehyde (mono-fluoro) or 2-methoxybenzaldehyde (non-fluoro), researchers can directly attribute changes in potency or selectivity to the presence of the second fluorine atom. The distinct physicochemical properties and synthetic route make it a valuable comparator in these fundamental studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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